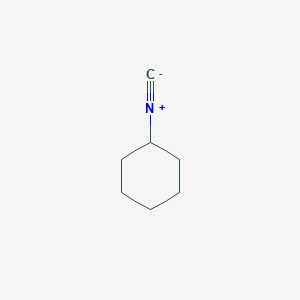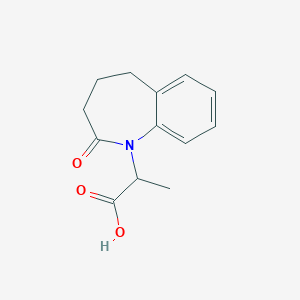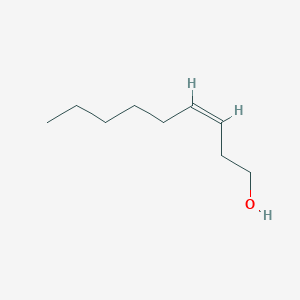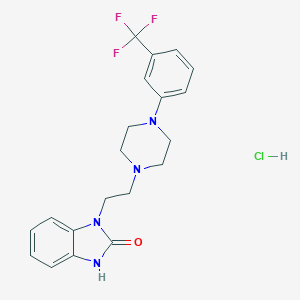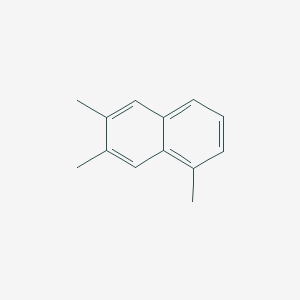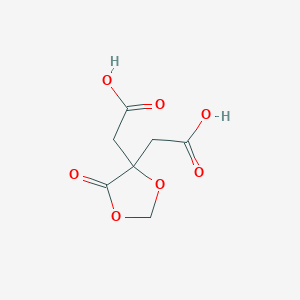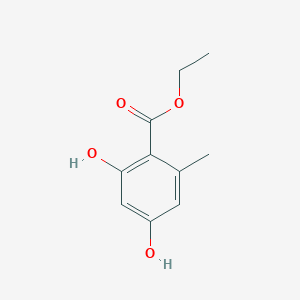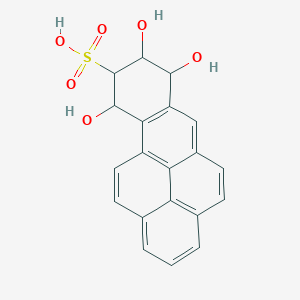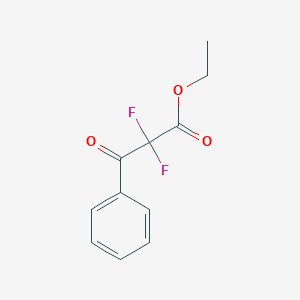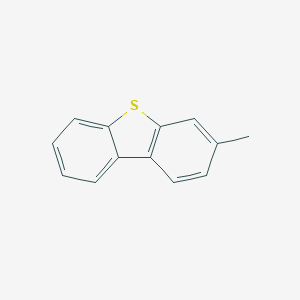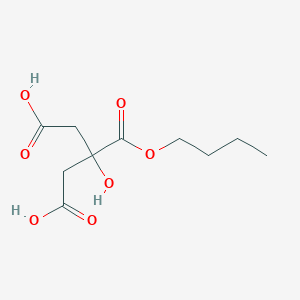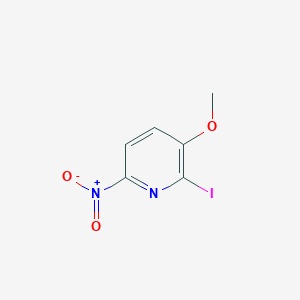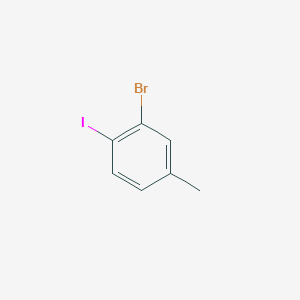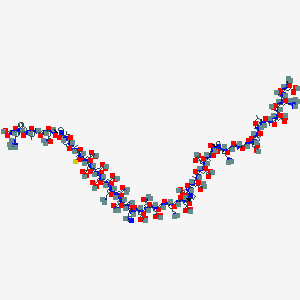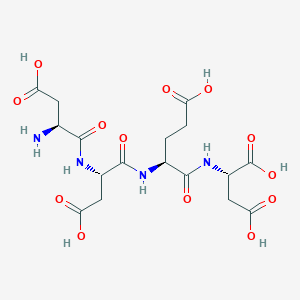
Aspartyl-aspartyl-glutamyl-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDEEA is a tetrapeptide that is composed of four amino acids: aspartic acid, glutamic acid, and two aspartyl residues. It is commonly used as a model peptide in scientific research due to its unique properties, including its ability to form amyloid-like fibrils and its potential for self-assembly.
Applications De Recherche Scientifique
DDEEA has been used in a variety of scientific research applications, including the study of amyloid fibril formation, self-assembly, and the development of novel biomaterials. It has also been used in drug delivery systems and as a model peptide for the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of DDEEA is not well understood, but it is believed to be involved in the formation of amyloid-like fibrils, which are associated with a variety of diseases, including Alzheimer's disease and Parkinson's disease.
Effets Biochimiques Et Physiologiques
DDEEA has been shown to have a variety of biochemical and physiological effects, including the ability to form amyloid-like fibrils, self-assemble into nanostructures, and interact with other proteins. It has also been shown to have potential applications in drug delivery systems and the development of novel biomaterials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DDEEA in lab experiments is its ability to form amyloid-like fibrils, which can be used to study the mechanisms of fibril formation and the development of amyloid-related diseases. However, one of the limitations of using DDEEA is its potential toxicity, which can be a concern in certain applications.
Orientations Futures
There are many potential future directions for the study of DDEEA, including the development of novel biomaterials, the study of protein-protein interactions, and the development of drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of DDEEA and its potential applications in the field of scientific research.
In conclusion, DDEEA is a tetrapeptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its ability to form amyloid-like fibrils and self-assemble into nanostructures make it a valuable tool in the study of protein-protein interactions, amyloid-related diseases, and the development of novel biomaterials and drug delivery systems. While there are some limitations to its use, further research into DDEEA has the potential to lead to exciting new discoveries and applications in the field of scientific research.
Méthodes De Synthèse
DDEEA can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatography techniques.
Propriétés
Numéro CAS |
123354-91-6 |
|---|---|
Nom du produit |
Aspartyl-aspartyl-glutamyl-aspartic acid |
Formule moléculaire |
C17H24N4O13 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H24N4O13/c18-6(3-11(24)25)14(30)20-8(4-12(26)27)16(32)19-7(1-2-10(22)23)15(31)21-9(17(33)34)5-13(28)29/h6-9H,1-5,18H2,(H,19,32)(H,20,30)(H,21,31)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,33,34)/t6-,7-,8-,9-/m0/s1 |
Clé InChI |
PQFMROVJTOPVDF-JBDRJPRFSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Autres numéros CAS |
123354-91-6 |
Séquence |
DDED |
Synonymes |
Asp-Asp-Glu-Asp aspartyl-aspartyl-glutamyl-aspartic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



